4'-Methoxy-2-(piperidinoimino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-alpha-(piperidinoimino)acetophenone is a chemical compound with the molecular formula C14H18N2O2 It is a derivative of acetophenone, characterized by the presence of a methoxy group at the para position and a piperidinoimino group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-alpha-(piperidinoimino)acetophenone typically involves the reaction of 4’-methoxyacetophenone with piperidine and an appropriate oxidizing agent. One common method includes the use of a condensation reaction where 4’-methoxyacetophenone is reacted with piperidine in the presence of an oxidizing agent such as hydrogen peroxide or a similar reagent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-alpha-(piperidinoimino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and piperidinoimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4’-Methoxy-alpha-(piperidinoimino)acetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Methoxy-alpha-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxyacetophenone: A simpler derivative with only a methoxy group at the para position.
4’-Chloroacetophenone: Contains a chloro group instead of a methoxy group.
4’-Bromoacetophenone: Contains a bromo group at the para position.
Uniqueness
4’-Methoxy-alpha-(piperidinoimino)acetophenone is unique due to the presence of both methoxy and piperidinoimino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
25555-29-7 |
---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2E)-1-(4-methoxyphenyl)-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C14H18N2O2/c1-18-13-7-5-12(6-8-13)14(17)11-15-16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3/b15-11+ |
InChI Key |
MRAVBAYPPZLQLH-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=N/N2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=NN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.